Home > Products > Screening Compounds P147770 > Estradiol 3-phosphate
Estradiol 3-phosphate - 13425-82-6

Estradiol 3-phosphate

Catalog Number: EVT-1582810
CAS Number: 13425-82-6
Molecular Formula: C18H25O5P
Molecular Weight: 352.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Estra-1,3,5(10)-triene-3,17beta-diol 3-phosphate is a steroid. It derives from a hydride of an estrane.
Overview

Estradiol 3-phosphate is a phosphorylated derivative of estradiol, a potent estrogen hormone with significant roles in various biological processes. Estradiol is primarily known for its involvement in the regulation of the female reproductive system and secondary sexual characteristics. The phosphate group at the 3-position alters its solubility, stability, and biological activity, making it an important compound in both physiological and pharmacological contexts.

Source

Estradiol 3-phosphate can be synthesized from estradiol through phosphorylation processes. It is also present in biological systems where it may play roles in signaling pathways related to estrogen receptors.

Classification

Estradiol 3-phosphate belongs to the class of compounds known as estrogens, specifically categorized under steroid hormones. It is classified as a phosphoester, which indicates that it contains a phosphate group esterified to a hydroxyl group of estradiol.

Synthesis Analysis

Methods

The synthesis of estradiol 3-phosphate typically involves the phosphorylation of estradiol using various reagents. Common methods include:

  • Chemical Phosphorylation: Utilizing reagents such as phosphorus oxychloride or phosphoric acid to introduce the phosphate group.
  • Enzymatic Methods: Using specific kinases that catalyze the transfer of phosphate groups from ATP (adenosine triphosphate) to estradiol.

Technical Details

In laboratory settings, chemical synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Enzymatic synthesis may involve recombinant DNA technology to produce specific kinases capable of phosphorylating estradiol efficiently.

Molecular Structure Analysis

Structure

Estradiol 3-phosphate has a steroid backbone characteristic of all estrogens, with a hydroxyl group at the 3-position replaced by a phosphate group.

Chemical Reactions Analysis

Reactions

Estradiol 3-phosphate can participate in various biochemical reactions, including:

  • Dephosphorylation: The removal of the phosphate group by phosphatases, converting it back to estradiol.
  • Phosphorylation Reactions: It can act as a substrate for kinases that may further modify its structure or function.

Technical Details

The reactions involving estradiol 3-phosphate are often influenced by cellular conditions such as pH and the presence of specific enzymes. Understanding these reactions is critical for elucidating its role in cellular signaling pathways.

Mechanism of Action

Process

Estradiol 3-phosphate exerts its biological effects primarily through interaction with estrogen receptors. Upon binding to these receptors, it activates signaling cascades that lead to various physiological responses such as cell proliferation, differentiation, and metabolic regulation.

Data

Studies have shown that phosphorylated estrogens like estradiol 3-phosphate may exhibit altered binding affinities compared to their non-phosphorylated counterparts, potentially leading to differences in their biological activities.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Estradiol 3-phosphate is more soluble in aqueous solutions compared to estradiol due to the presence of the phosphate group.
  • Stability: The stability of estradiol 3-phosphate can be influenced by environmental factors such as pH and temperature.

Chemical Properties

  • Reactivity: The phosphate group makes estradiol 3-phosphate reactive towards nucleophiles, which can lead to further chemical modifications.
  • pKa Values: The presence of the phosphate group introduces acidic properties, affecting its ionization state in physiological conditions.
Applications

Scientific Uses

Estradiol 3-phosphate has several applications in research and medicine:

  • Biochemical Research: Used to study estrogen receptor signaling pathways and their implications in diseases such as breast cancer.
  • Therapeutic Potential: Investigated for its role in hormone replacement therapies and potential benefits in treating estrogen-related disorders.
  • Drug Development: As a modified form of estradiol, it serves as a model compound for designing new estrogens with improved pharmacokinetic properties.
Historical Context and Evolution of Estradiol Phosphate Derivatives

Early Discovery of Estradiol Esterification Strategies

The development of estradiol esters originated in the 1930s following the isolation and crystallization of estrone (1929) and estradiol (1932) by Doisy and Butenandt [6] [10]. The first practical esterification strategy emerged in 1933 with estradiol benzoate, created by esterifying estradiol at the C3 position with benzoic acid. This modification enhanced lipophilicity and enabled intramuscular injection by forming an oil-based depot that slowly released estradiol via esterase hydrolysis [7] [10]. By the 1940s, pharmaceutical innovations shifted toward improving oral bioavailability. Estradiol itself showed minimal oral activity due to rapid hepatic metabolism during first-pass effects. Conjugated estrogens (e.g., Premarin®) partially addressed this but lacked molecular precision. The breakthrough came with the synthesis of estradiol valerate in 1954, where esterification at C17β with valeric acid reduced first-pass degradation. This design increased oral bioavailability to ~3–5% compared to <1% for unmodified estradiol, establishing esterification as a key prodrug strategy [5] [7].

Table 1: Evolution of Early Estradiol Esters

EsterSiteKey PropertyClinical Impact
Estradiol BenzoateC3High lipophilicity, slow-release depotEnabled long-acting injectable therapy
Estradiol ValerateC17βModerate lipophilicity, reduced metabolismImproved oral bioavailability
Conjugated EstrogensMultipleWater-soluble mixturesEarly oral menopausal therapy

Emergence of Phosphate-Based Prodrugs in Steroid Pharmacology

Phosphate esterification represented a paradigm shift by addressing aqueous solubility limitations of earlier lipophilic esters. First explored in the 1950s, phosphate prodrugs leveraged the phosphate group’s ionization to enhance water solubility. For estradiol, this enabled intravenous administration and bypassed hepatic first-pass effects via non-oral routes [3] [8]. The chemical rationale centered on enzymatic reactivation: phosphate esters are hydrolyzed by ubiquitous alkaline phosphatases in blood and tissues, regenerating active estradiol. This process proved efficient due to high phosphatase expression in target organs like bone and liver [3]. A pivotal innovation was polyestradiol phosphate (PEP), a polymerized estradiol 3-phosphate ester. Marketed as Estradurin® in 1957, its high molecular weight delayed hydrolysis, enabling sustained estradiol release over weeks for prostate cancer therapy [8].

Phosphate prodrugs also tackled formulation challenges. Unlike valerate or benzoate esters, estradiol 3-phosphate disodium salt exhibited >500-fold higher solubility in water, facilitating injectable aqueous solutions and avoiding oil-based vehicles. This aligned with broader trends in prodrug design, as seen with corticosteroids (e.g., prednisolone phosphate) [8].

Comparative Analysis of Estradiol 3-Phosphate and 17β-Phosphate Isomers

The positional specificity of phosphate esterification critically influences pharmacological behavior:

  • Receptor Binding: Estradiol 3-phosphate shows negligible affinity for estrogen receptors (ERα/ERβ; <1% relative to estradiol). This contrasts with 17β-phosphate, which retains ~2% binding affinity due to reduced steric hindrance at C17 [7]. Both isomers act as true prodrugs, requiring hydrolysis for activity.
  • Hydrolysis Kinetics: 3-phosphate undergoes faster enzymatic cleavage by alkaline phosphatases than 17β-phosphate. In vitro studies show 80% conversion of estradiol 3-phosphate to estradiol within 2 hours vs. <50% for the 17β isomer. This difference arises from steric accessibility of the C3 position to phosphatase active sites [3] [8].
  • Stability and Biodistribution: The 3-phosphate isomer exhibits greater plasma stability but reduced tissue penetration than lipophilic esters (e.g., valerate). Conversely, 17β-phosphate shows moderate membrane permeability due to partial ionization but is rarely utilized clinically due to synthetic complexity [7].

Table 2: Properties of Estradiol Phosphate Isomers

PropertyEstradiol 3-PhosphateEstradiol 17β-Phosphate
ERα Binding Affinity<1% of estradiol~2% of estradiol
Alkaline Phosphatase Hydrolysis RateHigh (t₁/₂: 0.8–1.2 h)Moderate (t₁/₂: 2.5–3.5 h)
Aqueous Solubility>100 mg/mL>50 mg/mL
Primary ApplicationPolymeric prodrugs (e.g., PEP)Limited research use

List of Compounds Mentioned:

  • Estradiol 3-phosphate
  • Estradiol benzoate
  • Estradiol valerate
  • Polyestradiol phosphate (PEP)
  • Estradiol 17β-phosphate
  • Conjugated estrogens
  • Prednisolone phosphate

Properties

CAS Number

13425-82-6

Product Name

Estradiol 3-phosphate

IUPAC Name

[(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] dihydrogen phosphate

Molecular Formula

C18H25O5P

Molecular Weight

352.4 g/mol

InChI

InChI=1S/C18H25O5P/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-17,19H,2,4,6-9H2,1H3,(H2,20,21,22)/t14-,15-,16+,17+,18+/m1/s1

InChI Key

HRGSZQQJTWZVHP-ZBRFXRBCSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)(O)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OP(=O)(O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.